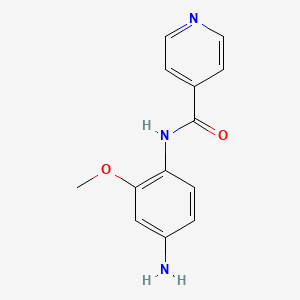

N-(4-Amino-2-methoxyphenyl)isonicotinamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-8-10(14)2-3-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPKNGWROPDFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling of Isonicotinic Acid Derivatives with 4-Amino-2-methoxyaniline

The most straightforward approach involves coupling isonicotinic acid or its activated derivatives (acid chloride or ester) with 4-amino-2-methoxyaniline under amide bond-forming conditions.

Step 1: Activation of Isonicotinic Acid

Isonicotinic acid is converted to its acid chloride using reagents such as oxalyl chloride in the presence of catalytic DMF at room temperature. This step facilitates the formation of a more reactive intermediate for amide bond formation.Step 2: Amide Bond Formation

The acid chloride intermediate is reacted with 4-amino-2-methoxyaniline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine at room temperature to yield the target amide.Yields:

Reported yields for similar isonicotinamide derivatives range from 40% to 60%, depending on reaction conditions and purity of reagents.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Oxalyl chloride, DMF (cat.), RT | - | Formation of acid chloride intermediate |

| 2 | 4-Amino-2-methoxyaniline, DIPEA, RT | 46-55 | Amide bond formation |

Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Pyridines

An alternative method involves nucleophilic aromatic substitution of chlorinated isonicotinic acid derivatives with 4-amino-2-methoxyaniline.

Procedure:

Substituted 2-chloropyridines are reacted with 4-amino-2-methoxyaniline in the presence of potassium carbonate in tert-butanol solvent. The reaction can be conducted either at room temperature for 12–24 hours or under microwave irradiation at 120–160 °C for 10–30 minutes to accelerate the process.Selectivity:

The nucleophilic substitution preferentially occurs at the 2-chloro position ortho to electron-withdrawing groups on the pyridine ring, facilitating selective amination.Yields:

Yields vary depending on substituents and conditions but typically range from 37% to 70%.

| Parameter | Condition A (Room Temp) | Condition B (Microwave) |

|---|---|---|

| Solvent | tert-Butanol | tert-Butanol |

| Base | K2CO3 | K2CO3 |

| Temperature | RT (12–24 h) | 120–160 °C (10–30 min) |

| Yield Range (%) | 37–55 | 50–70 |

Research Findings and Optimization Notes

Solvent and Base Choice:

Pyridine and DIPEA are commonly used bases that also act as solvents or co-solvents to facilitate amide bond formation. Potassium carbonate is effective in SNAr reactions.Temperature Control:

Lower temperatures (0 °C to RT) during acid chloride formation prevent side reactions. Microwave irradiation significantly reduces reaction time in SNAr processes.Purification:

Products are typically purified by recrystallization from ethanol or by chromatographic methods such as HPLC.Reaction Monitoring:

TLC and HPLC are used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid Chloride Coupling | Acid chloride formation + amide coupling | Oxalyl chloride, DMF, DIPEA, RT | 46–55 | High selectivity, straightforward | Requires handling acid chlorides |

| Nucleophilic Aromatic Substitution | SNAr of chloropyridine with aniline | K2CO3, tert-butanol, RT or microwave | 37–70 | Mild conditions, scalable | Longer reaction times at RT |

| Multi-step via Ester/Hydrazide | Esterification, hydrazide formation, cyclization | Methanol, hydrazine hydrate, POCl3, reflux | 60–70 | Access to heterocyclic derivatives | Multi-step, longer synthesis time |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The primary amine (-NH₂) and methoxy (-OCH₃) groups on the benzene ring are key sites for redox reactions:

-

Amino Group Oxidation :

The -NH₂ group can undergo oxidation to form nitro (-NO₂) or nitroso (-NO) derivatives. Strong oxidizing agents like KMnO₄ or HNO₃/H₂SO₄ mixtures are typically used . For example:Such transformations are critical for modifying electronic properties in drug design .

-

Methoxy Group Demethylation :

Reductive cleavage of the methoxy group (e.g., using BBr₃ or HI) could yield a phenolic -OH group, enabling further functionalization .

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient pyridine ring in isonicotinamide facilitates SₙAr reactions. Substituent positioning significantly impacts reactivity:

| Position of Leaving Group | Reactivity Trend | Example Reagents |

|---|---|---|

| Para to amide | High | NH₃, amines |

| Meta to amide | Moderate | Thiols, alkoxides |

For instance, chlorinated derivatives at the pyridine’s 4-position react efficiently with amines under microwave irradiation .

Amide Bond Reactivity

The isonicotinamide group participates in hydrolysis and coupling:

-

Acidic/Basic Hydrolysis :

Hydrolysis rates depend on pH and temperature, with microwave-assisted methods accelerating the process .

-

Amide Coupling :

Carbodiimide-based reagents (e.g., EDC/HOBt) enable conjugation with carboxylic acids or amines, expanding structural diversity .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl ring directs electrophiles to specific positions:

| Electrophile | Preferred Position | Example Reaction |

|---|---|---|

| Nitronium (NO₂⁺) | Para to -OCH₃ | Nitration at C5 |

| Sulfonic acid | Meta to -NH₂ | Sulfonation at C3 |

Steric effects from the amide group may suppress ortho substitution .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable advanced derivatization:

| Reaction Type | Conditions | Application Example |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, K₃PO₄ | C-N bond formation |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl synthesis |

These methods are instrumental in attaching heterocycles or alkyl chains to the aromatic core .

Comparative Reactivity of Analogues

Structural variations alter chemical behavior substantially:

| Compound | Key Functional Groups | Dominant Reactivity |

|---|---|---|

| N-(4-Amino-2-methoxyphenyl)isonicotinamide | -NH₂, -OCH₃, amide | SₙAr, EAS |

| 2-Methoxy-N-(4-phenoxybutynyl)nicotinamide | Alkyne, ether | Cycloadditions |

| 4-Amino-3-methoxybenzoic acid | -COOH, -NH₂ | Esterification |

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methoxyphenyl)isonicotinamide has been explored for its therapeutic properties, including:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting angiogenesis pathways, making it a candidate for treating various neoplastic diseases such as breast cancer and colon cancer .

- Antimicrobial Properties : It exhibits antibacterial and antifungal activities, suggesting potential as a new antimicrobial agent .

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including nicotinamide N-methyltransferase (NNMT), which is linked to metabolic disorders and cancers .

Biological Research

This compound has been investigated as a biochemical probe to study enzyme activities. Its ability to selectively bind to specific enzymes allows researchers to explore cellular processes such as DNA replication and protein synthesis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Research : A study demonstrated that derivatives of this compound inhibit angiogenesis effectively, suggesting its potential use in cancer therapies targeting vascular endothelial growth factor (VEGF) pathways .

- Antimicrobial Studies : Research indicated that this compound showed significant antibacterial activity against various pathogens, supporting its development as a new class of antibiotics .

- Enzyme Inhibition : Investigations into NNMT inhibitors revealed that modifications to the compound's structure could enhance its potency and selectivity, paving the way for new therapeutic strategies against metabolic diseases .

Mechanism of Action

The mechanism by which N-(4-Amino-2-methoxyphenyl)isonicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural Comparison with Analogous Isonicotinamide Derivatives

The target compound shares a core isonicotinamide structure with several analogs synthesized in anti-tubercular studies () and flavoring applications (). Key structural differences lie in the substituents on the aromatic ring:

The target’s amino and methoxy groups are electron-donating, contrasting with electron-withdrawing groups (e.g., -CF₃, -Cl) in compounds. Such variations affect solubility, reactivity, and biological interactions.

Biological Activity

N-(4-Amino-2-methoxyphenyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors. The compound can undergo several chemical reactions, such as oxidation and substitution, which may affect its biological activity. For instance, the amino group can be oxidized to form nitroso or nitro derivatives, while the methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The primary mechanism of action involves binding to specific proteins or enzymes, which alters their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The pathways affected may include enzyme inhibition or modulation of protein-protein interactions.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound demonstrated significant inhibition of cell proliferation in human tumor cell lines, with IC50 values ranging from 1.18 μM to 13.5 μM .

Table 1 summarizes some of the key findings regarding its anticancer activity:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| A549 (Lung) | 2.40 | Cytotoxic |

| HCT-15 (Colon) | 1.18 | Cytotoxic |

| DU-145 (Prostate) | 2.03 | Cytotoxic |

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory properties. Studies indicate that it may inhibit pathways associated with inflammation, such as the NF-κB pathway, which is crucial in various inflammatory diseases . The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Inhibition of Nicotinamide N-Methyltransferase (NNMT) : Research has shown that certain derivatives exhibit potent inhibition of NNMT, an enzyme implicated in cancer progression. These inhibitors have demonstrated IC50 values in the low nanomolar range, indicating strong biological activity .

- Cytotoxicity Against Cancer Cells : A study reported that a series of related compounds showed promising cytotoxic activity against a panel of human tumor cell lines, highlighting their potential as anticancer agents .

- Mechanistic Studies : Investigations into the binding interactions between this compound and its molecular targets have provided insights into its mechanism of action, emphasizing the importance of structural modifications for enhancing potency .

Q & A

Q. What are the optimal synthetic routes for N-(4-Amino-2-methoxyphenyl)isonicotinamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Method D (amide coupling using activating agents like HATU or EDC) yielded 90% for a structurally related benzamide derivative . Key parameters include:

| Reaction Condition | Example Data | Reference |

|---|---|---|

| Catalyst/Reagent | Potassium carbonate, KI | |

| Solvent | DMF or DMSO | |

| Temperature | 70–80°C | |

| Yield Optimization | 30–90% (varies with substituents) |

Characterization via melting point (e.g., 199°C ) and NMR ensures purity.

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer: Use 1H/13C NMR for aromatic protons (δ 6.8–8.5 ppm) and carbonyl groups (δ 164–168 ppm). IR identifies amide C=O (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹). Example data from a derivative:

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| 1H NMR | Aromatic H: δ 7.2–8.3 ppm | |

| 13C NMR | Amide C=O: δ 164.8 ppm | |

| IR | C=O: 1652 cm⁻¹; NH: 3320 cm⁻¹ |

Q. How is in vitro anticancer activity evaluated for this compound?

Methodological Answer: Screen using GI₅₀ assays in cancer cell lines. For example, derivatives showed GI₅₀ = 14.29–73.65 nM in breast cancer models via apoptosis induction . Standard protocols:

| Assay Type | Protocol Details | Reference |

|---|---|---|

| MTT/Proliferation | 48–72 hr exposure; IC₅₀ calculation | |

| Apoptosis | Annexin V/PI staining |

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability). For example, low oral absorption (e.g., 10% bioavailability in rats ) may reduce efficacy despite potent in vitro activity. Strategies include:

Q. What computational methods predict binding affinity to kinase targets like RAF?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and MD simulations to assess interactions. A derivative showed RAF inhibition (IC₅₀ = 2 nM) via binding to the ATP pocket . Key steps:

| Step | Tool/Parameter | Reference |

|---|---|---|

| Target Preparation | PDB: 4XV2 (RAF kinase) | |

| Docking | Glide SP/XP scoring | |

| Binding Free Energy | MM-GBSA calculations |

Q. How do structural modifications affect metabolic stability?

Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) or block metabolic hotspots (e.g., methoxy groups). For example:

- Microsomal Stability : Incubate with rat/human liver microsomes; measure parent compound depletion .

- Metabolite ID : LC-MS/MS to detect hydroxylated or glucuronidated metabolites .

| Modification | Metabolic Half-Life (t₁/₂) | Reference |

|---|---|---|

| Methoxy substitution | t₁/₂ = 45 min (rat) | |

| Fluorination | t₁/₂ = 120 min (human) |

Q. How to resolve overlapping signals in NMR spectra of complex derivatives?

Methodological Answer: Employ 2D NMR (COSY, HSQC) and variable-temperature NMR . For a derivative with multiple aromatic protons, HSQC correlated δ 7.8 ppm (1H) to δ 123.7 ppm (13C) .

| Technique | Application | Reference |

|---|---|---|

| HSQC | Assign aromatic carbons | |

| NOESY | Confirm spatial proximity |

Q. What crystallographic methods determine polymorphic forms?

Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) to resolve packing motifs. Isonicotinamide polymorphs exhibit distinct hydrogen-bonding networks (e.g., R₂²(8) motifs) .

| Parameter | Example Data | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| H-bond Length | N-H···O = 2.89 Å |

Q. How to evaluate the compound’s impact on multidrug resistance (MDR) proteins?

Methodological Answer: Use P-glycoprotein (Pgp) inhibition assays :

- Calcein-AM Uptake : Measure fluorescence in MDR cells .

- Western Blot : Quantify Pgp expression post-treatment .

| Result | Data | Reference |

|---|---|---|

| Pgp Downregulation | 50% reduction at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.